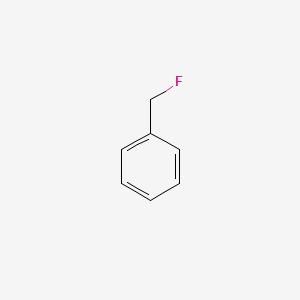Benzyl fluoride
CAS No.: 350-50-5
Cat. No.: VC2312101
Molecular Formula: C7H7F
Molecular Weight: 110.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 350-50-5 |
|---|---|
| Molecular Formula | C7H7F |
| Molecular Weight | 110.13 g/mol |
| IUPAC Name | fluoromethylbenzene |
| Standard InChI | InChI=1S/C7H7F/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 |
| Standard InChI Key | MBXXQYJBFRRFCK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CF |
| Canonical SMILES | C1=CC=C(C=C1)CF |
| Boiling Point | 140.0 °C |
| Melting Point | -35.0 °C |
Introduction
Chemical Identity and Structure
Benzyl fluoride (C₇H₇F), also known as α-fluorotoluene or (fluoromethyl)benzene, is a fluorinated derivative of toluene where one hydrogen of the methyl group has been replaced by fluorine. It has a molecular weight of 110.1289 g/mol and is registered with CAS number 350-50-5 . The IUPAC standard InChIKey for this compound is MBXXQYJBFRRFCK-UHFFFAOYSA-N .
The compound consists of a benzene ring with a fluoromethyl (CH₂F) substituent, creating a structure that combines the aromatic properties of benzene with the unique reactivity of the C-F bond. This carbon-fluorine bond is particularly notable as it represents one of the strongest carbon-halogen bonds known in organic chemistry .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Benzyl Fluoride
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇F |
| Molecular Weight | 110.1289 g/mol |
| Physical State (at room temperature) | Liquid |
| CAS Registry Number | 350-50-5 |
| Appearance | Not Available |
| Odor | Not Available |
| Melting/Freezing Point | Not Available |
| Boiling Point | Not Available |
| Flash Point | Not Available |
| Vapor Pressure | Not Available |
| Relative Density | Not Available |
| Partition Coefficient (n-octanol/water) | Not Available |
| Auto-ignition Temperature | Not Available |
| Decomposition Temperature | Not Available |
| Viscosity | Not Available |
The limited availability of comprehensive physical property data in the literature indicates that further characterization studies may be needed for this compound .
Synthesis Methods
Fluorination of Benzyl Halides
The primary method for preparing benzyl fluoride involves the fluorination of benzyl halogen compounds using hydrogen fluoride as the fluorinating agent. This reaction is typically catalyzed by organic bases under specific temperature conditions .
A patented preparation method describes the process as follows:
-
Organic bases are used as catalysts
-
Reaction occurs between benzyl halogen compounds and hydrogen fluoride
-
Temperature conditions range from 50-250°C (preferably 70-250°C)
-
Reaction times vary from 0.1-100 hours (preferably 0.5-40 hours)
The reaction can be represented as:
Benzyl halide + HF → Benzyl fluoride + HX (where X is the halogen being replaced)
Reaction Parameters and Optimization
Research has shown that the efficiency of benzyl fluoride synthesis depends on several key parameters:
-
Reaction temperature: Optimal results are typically achieved at 75-150°C
-
Catalyst selection: Various organic bases can serve as catalysts
-
Solvent conditions: The reaction can be conducted with or without solvents (solvent-free conditions are often preferred)
-
Starting material selection: Different benzyl halogen compounds can be used, including those containing chlorine or bromine at the benzyl position
The patent literature indicates that this method significantly reduces fluoride waste compared to traditional approaches, making it more environmentally friendly and economically viable .
Chemical Reactivity
C-F Bond Activation
Despite the significant strength of the carbon-fluorine bond, benzyl fluoride can undergo activation reactions under specific conditions. This reactivity has made it a subject of considerable interest in organic synthesis research .
The C-F bond in benzyl fluoride can be activated using various hydrogen bond donors, including:
These activators facilitate reactions that would otherwise be difficult due to the low reactivity of the C-F bond compared to other carbon-halogen bonds. The activation process enables the fluorine to act as a leaving group in subsequent transformations .
Stereochemical Reaction Pathways
Recent studies have investigated the stereochemical outcomes of reactions involving benzyl fluoride. Research by Paquin's group has established that benzyl fluoride can undergo nucleophilic substitution and Friedel-Crafts reactions through C-F bond activation .
A study using enantiopure isotopomers of benzyl fluoride ([²H₁]benzyl fluoride) demonstrated that these reactions can proceed through either:
The specific reaction pathway depends on the nature of both the nucleophile and the hydrogen bond donor employed. This stereospecificity was determined using deuterium NMR analysis in a chiral liquid crystal (poly-γ-benzyl-L-glutamate) matrix, which allowed researchers to track the stereochemical outcomes of these transformations .
These findings have important implications for synthetic applications, as they provide insights into controlling the stereochemistry of products derived from benzyl fluoride reactions.
Toxicological Profile
Health Hazards
Available safety data indicates that benzyl fluoride may present several health concerns:
-
Respiratory Effects: Exposure may cause respiratory irritation, potentially leading to asthma-like symptoms that can persist for months or years after exposure. This condition is known as reactive airways dysfunction syndrome (RADS) and can occur following exposure to highly irritating compounds .
-
Chronic Exposure: Long-term exposure to respiratory irritants like benzyl fluoride may result in airways disease, characterized by difficulty breathing and related systemic problems .
-
Bioaccumulation: The compound may accumulate in the human body, raising concerns for occupational settings where repeated or long-term exposure might occur .
Environmental and Endocrine Considerations
Research Applications
Organic Synthesis
Benzyl fluoride serves as a valuable reagent in organic synthesis, particularly in reactions where the unique properties of the C-F bond can be exploited. It functions as:
-
A precursor for more complex fluorinated compounds
-
A model compound for studying C-F bond activation mechanisms
The compound is particularly useful in research exploring nucleophilic substitution reactions where traditional leaving groups might be less suitable or where specific stereochemical outcomes are desired.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume